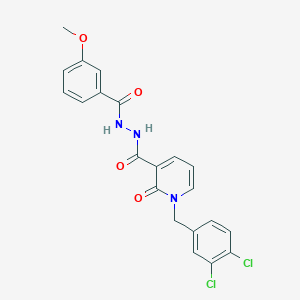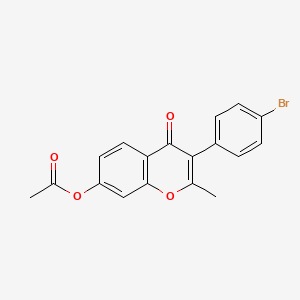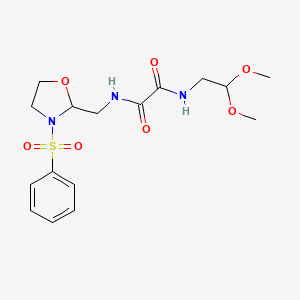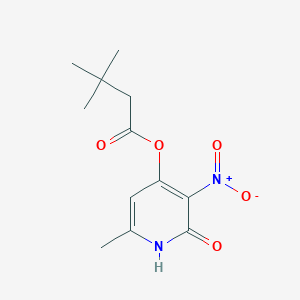![molecular formula C19H25ClF3NO2 B2979140 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397194-97-6](/img/structure/B2979140.png)
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide, also known as CR845, is a novel kappa opioid receptor agonist with potential therapeutic applications. In recent years, there has been growing interest in the pharmacological properties of CR845 due to its potential as a non-addictive pain medication.
作用機序
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide acts as a selective kappa opioid receptor agonist. Kappa opioid receptors are located in the brain and spinal cord and are involved in the regulation of pain, mood, and addiction. Activation of kappa opioid receptors by this compound results in the inhibition of pain signaling pathways and the release of endogenous opioids, such as dynorphins, which further modulate pain perception.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in a variety of preclinical pain models, including inflammatory pain, neuropathic pain, and postoperative pain. In addition, this compound has been shown to produce anti-inflammatory effects and to modulate the immune system. These effects are thought to be mediated by the activation of kappa opioid receptors.
実験室実験の利点と制限
One advantage of 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is its selectivity for kappa opioid receptors, which reduces the risk of side effects associated with non-specific activation of other opioid receptors. However, one limitation of this compound is its poor bioavailability, which can make it difficult to achieve therapeutic levels in vivo. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic variability.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods to improve the bioavailability of the drug. Another area of interest is the investigation of the potential of this compound as a treatment for addiction, as kappa opioid receptors have been implicated in the regulation of drug-seeking behavior. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methoxy-3-(trifluoromethyl)aniline with cyclooctylmethyl chloride to form N-(cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been the subject of extensive research due to its potential as a non-addictive pain medication. In preclinical studies, this compound has been shown to produce analgesic effects without the development of tolerance or dependence. This makes it a promising alternative to traditional opioid medications, which are associated with a high risk of addiction and overdose.
特性
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClF3NO2/c1-26-17-10-9-15(11-16(17)19(21,22)23)24(18(25)12-20)13-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJIOFLVMOXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CCCCCCC2)C(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)
![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)
![Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2979080.png)